molecular formula C22H20ClF3N4O3S B2737085 N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921876-50-8

N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No. B2737085
CAS RN: 921876-50-8
M. Wt: 512.93
InChI Key: QHISXYOJLJZIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C22H20ClF3N4O3S and its molecular weight is 512.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A study focused on synthesizing and characterizing N-(4-(1H-benzo(d)imidazole-2-yl)-2-(4-hydroxy-6-methyl pyrimidine-2-yl thio) acetamide from 2-(4-aminophenyl) benzimidazole and 2-mercapto-4-hydroxy-6-methyl pyrimidine. The synthesized compounds showed significant antibacterial activity (Kumaraswamy Gullapelli, M. Thupurani, G. Brahmeshwari, 2014).

Coordination Complexes and Antioxidant Activity

  • A study described the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes showed significant antioxidant activity, highlighting their potential for therapeutic applications (K. Chkirate, S. Fettach, K. Karrouchi, et al., 2019).

Antitumor Activity

  • N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and screened for antitumor activity. Two compounds, in particular, showed considerable activity against certain cancer cell lines, demonstrating the potential of such compounds in cancer therapy (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Novel Synthesis Methods

  • A study reported on the synthesis of novel imidazo[1,2-a]pyrimidine compounds, indicating the versatility of this chemical framework in synthesizing various biologically active compounds (J. Liu, 2013).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClF3N4O3S/c23-16-5-1-14(2-6-16)9-27-19(32)11-30-18(12-31)10-28-21(30)34-13-20(33)29-17-7-3-15(4-8-17)22(24,25)26/h1-8,10,31H,9,11-13H2,(H,27,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHISXYOJLJZIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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